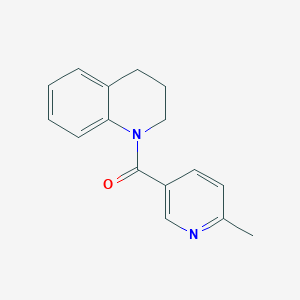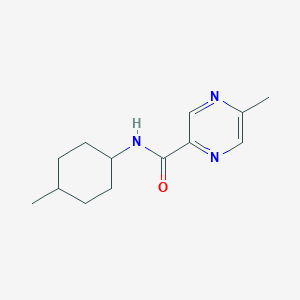
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide, commonly known as 'Metformin,' is a widely used oral medication for the treatment of type 2 diabetes. It is a member of the biguanide class of antidiabetic drugs, which work by reducing glucose production in the liver and improving insulin sensitivity in the body. Metformin has been used for over 60 years and is considered one of the most effective and safe treatments for type 2 diabetes.
Mécanisme D'action
Metformin works by activating the AMP-activated protein kinase (AMPK) pathway in the body. This pathway regulates energy metabolism and glucose uptake in cells, leading to a reduction in glucose production in the liver and an increase in insulin sensitivity in the body. Metformin also inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels, which in turn activates the AMPK pathway.
Biochemical and Physiological Effects
Metformin has several biochemical and physiological effects in the body. It reduces glucose production in the liver, increases glucose uptake in muscle cells, and improves insulin sensitivity in the body. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases. Metformin has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
Metformin has several advantages for lab experiments. It is a well-studied and established drug, with a known mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. It can also have off-target effects, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on Metformin. One area of interest is its potential use in cancer prevention and treatment. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy, but more research is needed to determine the optimal dosing and timing of treatment. Another area of interest is its potential use in aging and neurodegenerative diseases. Studies have shown that Metformin has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in these areas. However, more research is needed to determine the optimal dosing and timing of treatment in these populations. Finally, there is interest in developing new formulations of Metformin that can improve its pharmacokinetics and bioavailability, potentially leading to improved efficacy and reduced side effects.
Méthodes De Synthèse
Metformin is synthesized by the reaction of dimethylamine hydrochloride with 1-cyanoguanidine in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylcyclohexanone to produce Metformin hydrochloride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Metformin has been extensively studied for its antidiabetic properties, but recent research has also explored its potential therapeutic effects in other areas, such as cancer, aging, and neurodegenerative diseases. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-2-4-10(5-3-9)13-11(15)8-14-6-7-17-12(14)16/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGDWFHUDQNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

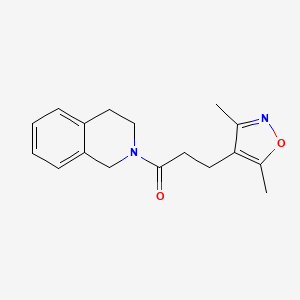
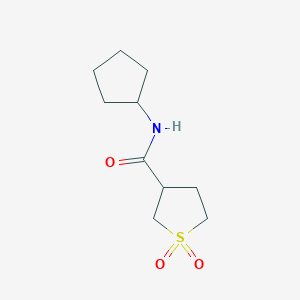
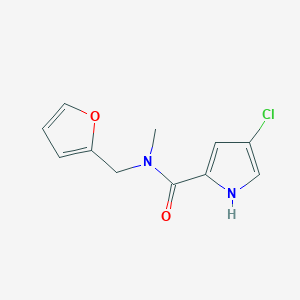
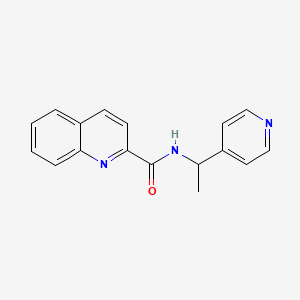
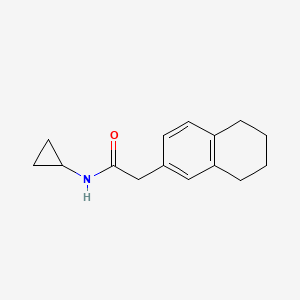
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
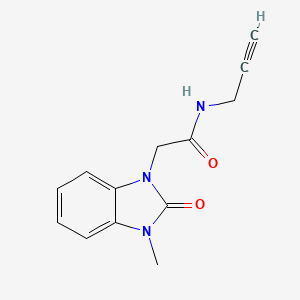
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)

